molecular formula C5H9NO3 B150972 Methyl 4-amino-4-oxobutanoate CAS No. 53171-39-4

Methyl 4-amino-4-oxobutanoate

Cat. No.: B150972
CAS No.: 53171-39-4
M. Wt: 131.13 g/mol
InChI Key: HURZMSZDVGMYKJ-UHFFFAOYSA-N
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Description

Methyl 4-amino-4-oxobutanoate, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Methyl 4-amino-4-oxobutanoate is a small molecule with the molecular formula C5H9NO3 It is known to be involved in various synthetic pathways .

Mode of Action

It is known to participate in diverse synthetic pathways, indicating its potential role in various biochemical reactions .

Pharmacokinetics

Its molecular weight of131.13 suggests that it may have good bioavailability, as molecules under 500 Daltons typically have better absorption and distribution profiles.

Result of Action

Given its involvement in various synthetic pathways , it is likely to influence the synthesis of other molecules, potentially affecting cellular functions and processes.

Action Environment

It is known to be stable under normal temperatures and sealed in dry conditions , suggesting that it may be sensitive to moisture and temperature changes.

Biochemical Analysis

Biochemical Properties

It is known that this compound can participate in various biochemical reactions due to the presence of the carbonyl group, which adds versatility to its applications .

Molecular Mechanism

It is known that this compound exhibits reactivity as both an ester and a ketone . This suggests that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound is highly soluble in water, ethanol, and other polar solvents . This property could potentially influence its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Transport and Distribution

Given its solubility in polar solvents , it is plausible that it could interact with various transporters or binding proteins, and could potentially influence its localization or accumulation.

Properties

IUPAC Name

methyl 4-amino-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURZMSZDVGMYKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502233
Record name Methyl 4-amino-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53171-39-4
Record name Methyl 4-amino-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.